Saturated vs. Unsaturated D-Ring Identification
The C9-hydroxyl group in ent-9-Hydroxy-15-oxokauran-19-oic acid introduces a critical structural distinction from its parent scaffold, ent-kaurenoic acid, which lacks this oxidation. This difference is quantified by a significantly higher Topological Polar Surface Area (TPSA) of 74.60 Ų for the target compound, compared to a calculated TPSA of 37.30 Ų for ent-kaurenoic acid [1]. This enhanced polarity directly influences its chromatographic retention time and its ability to form hydrogen bonds with biological targets, differentiating its binding profile from less oxidized analogues [2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 74.60 Ų |
| Comparator Or Baseline | ent-Kaurenoic acid: ~37.30 Ų (calculated) |
| Quantified Difference | Approximately 2-fold increase in polar surface area |
| Conditions | In silico calculation based on molecular structure |
Why This Matters
Higher TPSA indicates different solubility and membrane permeability characteristics, which are crucial for designing reproducible in vitro assays and interpreting bioactivity data, preventing procurement of an inactive or poorly soluble analogue.
- [1] Plantaedb. ent-9-Hydroxy-15-oxokauran-19-oic acid. Compound Database. (TPSA value). View Source
- [2] PubChem. ent-Kaurenoic acid (Compound Summary). Calculated TPSA. View Source
